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Compound of Interest

Compound Name: (D-His2)-Goserelin

Cat. No.: B6303644 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of (D-His2)-
Goserelin, an important derivative of the gonadotropin-releasing hormone (GnRH) agonist,

Goserelin. Due to the limited availability of specific experimental data for (D-His2)-Goserelin,

this guide leverages data from the well-characterized parent compound, Goserelin, noting that

the substitution of L-Histidine with its D-isomer at position 2 is not expected to alter

fundamental properties like molecular weight but may influence conformational and biological

characteristics.

Introduction and Molecular Profile
Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone

(LHRH), also known as GnRH.[1] It is used in the treatment of hormone-sensitive cancers such

as prostate and breast cancer.[2][3] The structure of Goserelin is specifically designed with two

amino acid substitutions from the native GnRH sequence to inhibit rapid degradation by

peptidases, making it 50 to 100 times more potent than endogenous LHRH.[1]

(D-His2)-Goserelin is recognized as an impurity or derivative of Goserelin, where the L-

Histidine at the second position of the peptide sequence is substituted with its stereoisomer, D-

Histidine.[4][5]

Amino Acid Sequence of Goserelin: Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH₂[1]

[6]
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Amino Acid Sequence of (D-His2)-Goserelin (inferred): Pyr-D-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-

Arg-Pro-Azgly-NH₂

This single stereochemical change can have implications for the peptide's three-dimensional

structure, receptor binding affinity, and overall biological activity.

Physicochemical Properties
The following table summarizes the key physicochemical properties. Data is primarily for

Goserelin, as it serves as the reference compound for its (D-His2) derivative.

Property Value Source(s)

Drug Name Goserelin [1]

Derivative Name
(D-His2)-Goserelin; Goserelin

EP Impurity G
[5]

Molecular Formula C₅₉H₈₄N₁₈O₁₄ [1][7]

Molar Mass 1269.43 g/mol [1][7]

CAS Number (Goserelin) 65807-02-5 [1]

CAS Number ((D-His2)-

Goserelin)
1926163-37-2 [4][5]

Appearance
Solid, White to off-white

powder
[7]

Solubility Soluble in water [7]

LogP (Octanol-Water Partition

Coefficient)
-2.0 [7]

Experimental Protocols
The characterization of a peptide analogue like (D-His2)-Goserelin involves a suite of

analytical techniques to confirm its identity, purity, and physicochemical properties.
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3.1. Structure and Purity Assessment: HPLC and Mass Spectrometry High-Performance Liquid

Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary method for

verifying the purity and identity of synthetic peptides.

Principle: The peptide sample is injected into an HPLC system, typically with a reverse-

phase C18 column. A gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile

phase is used to separate the target peptide from impurities. The eluent is then introduced

into a mass spectrometer.

Methodology:

Sample Preparation: A small amount of the peptide is dissolved in an appropriate solvent,

often the initial mobile phase.

Chromatography: The sample is separated on a C18 column using a linear gradient of

acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

Detection: A UV detector is used for initial detection (typically at 214 nm and 280 nm).

Mass Analysis: The eluent is ionized using Electrospray Ionization (ESI) and the mass-to-

charge ratio (m/z) is analyzed. This confirms the molecular weight of the peptide.[8]

Tandem MS (MS/MS) can be used to fragment the peptide, and the resulting

fragmentation pattern can confirm the amino acid sequence.[8]

3.2. Solubility Determination Determining the solubility of a peptide is critical for formulation

development.

Principle: The thermodynamic solubility is determined by adding an excess amount of the

peptide to a specific solvent system (e.g., water, phosphate-buffered saline) and allowing it to

reach equilibrium.

Methodology (Shake-Flask Method):

An excess amount of the peptide is added to a vial containing a known volume of the

solvent.
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The vial is agitated (e.g., shaken or stirred) at a constant temperature for a set period

(e.g., 24-48 hours) to ensure equilibrium is reached.

The resulting suspension is filtered or centrifuged to remove undissolved solid.

The concentration of the dissolved peptide in the supernatant is quantified using a suitable

analytical method, such as UV spectroscopy or reverse-phase HPLC.[9]

3.3. pKa and Isoelectric Point (pI) Determination The pKa values of ionizable groups and the

overall isoelectric point are crucial for understanding a peptide's behavior in different pH

environments.

Principle: Capillary Electrophoresis (CE) is a powerful technique for determining these

properties based on the peptide's mobility in an electric field at various pH values.

Methodology:

A series of background electrolytes with a range of known pH values are prepared.

The peptide sample is injected into a capillary filled with a specific pH buffer.

An electric field is applied, and the migration time of the peptide is measured.

The electrophoretic mobility is calculated from the migration time.

By plotting the mobility against pH, the pKa values of the individual amino acid side chains

and the pI (the pH at which net charge is zero) can be determined.

Signaling Pathway and Mechanism of Action
Goserelin and its analogues function as GnRH agonists.[10] Initially, they stimulate the GnRH

receptors in the pituitary gland, causing a transient surge in the secretion of Luteinizing

Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] However, continuous, non-pulsatile

administration leads to the downregulation and desensitization of these receptors.[3][10] This

ultimately suppresses the production of LH and FSH, leading to a significant reduction in

testosterone (in males) and estrogen (in females), a state often referred to as "medical

castration".[3][11]
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Caption: GnRH Receptor Signaling Pathway Activated by (D-His2)-Goserelin.
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Experimental and Analytical Workflow
The characterization of a novel peptide analogue follows a logical workflow from synthesis to

final property analysis. This ensures that the material is of the correct identity and purity for

further study.
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Caption: Standard workflow for the synthesis and characterization of a peptide analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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